5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl

Catalog No.
S15449974
CAS No.
M.F
C8H14BClN2O2
M. Wt
216.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl

Product Name

5-((Ethylamino)methyl)pyridine-3-boronic acid-HCl

IUPAC Name

[5-(ethylaminomethyl)pyridin-3-yl]boronic acid;hydrochloride

Molecular Formula

C8H14BClN2O2

Molecular Weight

216.47 g/mol

InChI

InChI=1S/C8H13BN2O2.ClH/c1-2-10-4-7-3-8(9(12)13)6-11-5-7;/h3,5-6,10,12-13H,2,4H2,1H3;1H

InChI Key

AFFLGGAHIIFLSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)CNCC)(O)O.Cl

5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride, also known by its IUPAC name (2-(ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride, is a boronic acid derivative that features a pyridine ring substituted with an ethylamino group and a boronic acid functional group. This compound is characterized by its molecular formula C8H14BClN2O2C_8H_{14}BClN_2O_2 and a molecular weight of approximately 216.47 g/mol. The presence of the boronic acid moiety allows for unique interactions with various biological targets, making it a compound of interest in medicinal chemistry and drug development .

The chemical behavior of 5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride is primarily influenced by the boronic acid functional group. Boronic acids are known to undergo several key reactions:

  • Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful in various synthetic applications.
  • Suzuki Coupling Reaction: It can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a coupling partner with aryl halides to form biaryl compounds.
  • Acid-Base Reactions: The boronic acid can act as a Lewis acid, interacting with bases to form stable complexes.

These reactions highlight its versatility in synthetic organic chemistry and potential utility in constructing complex molecular architectures .

5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride exhibits significant biological activity, particularly in the realm of enzyme inhibition. Boronic acids are often recognized for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues. This compound may specifically interact with serine proteases and cysteine proteases, making it a candidate for further investigation in therapeutic contexts, including cancer treatment and inflammation modulation .

The synthesis of 5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride typically involves several steps:

  • Preparation of the Pyridine Derivative: Starting from commercially available pyridine derivatives, the ethylamino group can be introduced via nucleophilic substitution or reductive amination.
  • Boronation: The introduction of the boronic acid functionality can be achieved through reactions involving boron reagents such as boron trifluoride or via direct borylation methods.
  • Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by treatment with hydrochloric acid.

These synthetic pathways allow for the efficient production of this compound with high purity levels .

5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride finds applications in various fields:

  • Medicinal Chemistry: As a building block for developing novel pharmaceuticals targeting specific enzymes.
  • Synthetic Organic Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.
  • Biochemistry: Employed in research settings to study enzyme mechanisms and interactions due to its inhibitory properties.

Its unique structural features make it valuable in both research and industrial applications .

Interaction studies involving 5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride focus on its binding affinity to various biological targets. Key studies include:

  • Enzyme Inhibition Assays: Evaluating its effectiveness against specific proteases, which could lead to insights into potential therapeutic uses.
  • Molecular Docking Studies: Computational modeling to predict binding interactions with target proteins, providing a framework for understanding its mechanism of action.

These studies are crucial for elucidating the compound's biological roles and therapeutic potential .

Several compounds share structural similarities with 5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
5-Methylpyridine-3-boronic acidMethyl group instead of ethylamineEnzyme inhibition
5-(Methylthio)pyridine-3-boronic acidThioether substitution on the pyridine ringPotential antimicrobial activity
4-(Aminomethyl)pyridine-3-boronic acidAminomethyl group at position 4Anti-cancer properties

The uniqueness of 5-((Ethylamino)methyl)pyridine-3-boronic acid hydrochloride lies in its specific ethylamino substitution, which may affect its interaction profile and biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

216.0836856 g/mol

Monoisotopic Mass

216.0836856 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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